3,6-Dichloro-2-fluorophenylacetonitrile
Overview
Description
3,6-Dichloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-fluorophenylacetonitrile typically involves the reaction of 3,6-dichloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines or alcohols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide (NaCN) and solvents like DMF.
Reduction: Reducing agents such as LiAlH4.
Oxidation: Various oxidizing agents depending on the target product.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or alcohols.
Reduction: Formation of primary amines.
Oxidation: Formation of oxidized derivatives, depending on the specific reaction conditions.
Scientific Research Applications
3,6-Dichloro-2-fluorophenylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical studies, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichlorophenylacetonitrile
- 2-Fluorophenylacetonitrile
- 3,6-Dichloro-2-methylphenylacetonitrile
Uniqueness
3,6-Dichloro-2-fluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-(3,6-dichloro-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFAPOIASHYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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